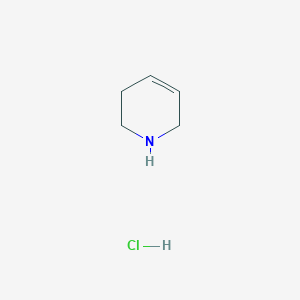

1,2,3,6-Tetrahydropyridine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h1-2,6H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCYWWIZGOUXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583715 | |

| Record name | 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18513-79-6 | |

| Record name | 18513-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,6-Tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,6-Tetrahydropyridine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,6-Tetrahydropyridine Hydrochloride

Introduction: The Dual Identity of a Heterocyclic Scaffold

1,2,3,6-Tetrahydropyridine is a six-membered, nitrogen-containing heterocyclic compound featuring a single endocyclic double bond.[1][2] As a hydrochloride salt, its stability and solubility are enhanced, making it a versatile intermediate in organic synthesis. However, the significance of this scaffold in modern science is defined by a profound duality. On one hand, it serves as a foundational building block for a diverse range of bioactive molecules and pharmaceutical agents.[1][3] On the other, a simple derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent and selective neurotoxin.[4] The accidental discovery of MPTP's ability to induce irreversible Parkinsonism in humans unveiled a crucial tool for neurodegenerative disease research, permanently cementing the importance of the tetrahydropyridine core in drug development and neuroscience.[1][5][6] This guide provides an in-depth exploration of the chemical properties of this compound, with a necessary and extensive focus on the well-documented reactivity and biological mechanism of its most famous derivative, MPTP, which serves as the primary exemplar of this chemical class for researchers.

Physicochemical Properties

The hydrochloride salt form of 1,2,3,6-tetrahydropyridine and its derivatives confers properties essential for their use in research and synthesis, primarily improved stability and solubility in aqueous media compared to the free base.[7]

| Property | Data for 1,2,3,6-Tetrahydropyridine | Data for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine HCl (MPTP HCl) |

| Molecular Formula | C₅H₉N·HCl | C₁₂H₁₅N·HCl[8] |

| Molecular Weight | 119.59 g/mol (calculated) | 209.71 g/mol [9] |

| Appearance | Colorless liquid (free base)[10] | White to light yellow crystalline powder[11][12] |

| Melting Point | Not readily available for HCl salt | 249-254 °C[12][13] |

| Boiling Point | ~115 °C (free base) | 128-132 °C at 12 Torr (free base)[5] |

| Solubility | Soluble in water | Soluble in water (10 mg/mL) and DMSO[14] |

| Stability & Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources.[15] | Stable under proper conditions. Store locked up in a cool, dark place away from oxidizing agents.[8] Aqueous solutions are stable for ~24 hours at 4°C.[14] |

Synthesis of the Tetrahydropyridine Ring System

The 1,2,3,6-tetrahydropyridine scaffold can be constructed through various synthetic strategies, including cyclization reactions, palladium-catalyzed Heck reactions, and aza-Diels-Alder reactions.[2][16] The choice of method depends on the desired substitution pattern.

A foundational synthesis for many derivatives starts from a substituted 4-piperidone. The synthesis of the neurotoxin MPTP, for instance, was first achieved by the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone, followed by dehydration.[5]

Caption: Synthesis of MPTP from 1-methyl-4-piperidone.

General Experimental Protocol: Grignard Reaction and Dehydration

-

Grignard Addition: To a solution of 1-methyl-4-piperidone in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of phenylmagnesium bromide is added dropwise at a reduced temperature (e.g., 0 °C). The causality here is the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of the piperidone.

-

Quenching: After the addition is complete and the reaction has stirred for a sufficient time, it is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. This protonates the intermediate alkoxide to form the tertiary alcohol and neutralizes excess Grignard reagent.

-

Extraction & Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

-

Dehydration: The crude alcohol is dissolved in a suitable solvent and treated with a strong acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) and heated. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water forms the stable tetrasubstituted double bond, yielding the 1,2,3,6-tetrahydropyridine product.

-

Purification: The final product can be purified by distillation under reduced pressure or by recrystallization of its hydrochloride salt.[11]

Chemical Reactivity and the Mechanism of Neurotoxicity

The chemical reactivity of the 1,2,3,6-tetrahydropyridine ring is dominated by the nucleophilicity of the tertiary amine and the electrophilicity of the C=C double bond. However, its most studied reaction is the metabolic oxidation that transforms the benign precursor MPTP into a potent neurotoxin. This bioactivation pathway is a critical example of its chemical properties and the cornerstone of its application in neuroscience.

Bioactivation of MPTP to MPP⁺

MPTP itself is not the toxic agent. As a lipophilic molecule, it readily crosses the blood-brain barrier.[5] Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in astrocytes, into the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[5][11][17]

The mechanism proceeds in two key steps:

-

Oxidation to MPDP⁺: MAO-B catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺).

-

Spontaneous Oxidation to MPP⁺: MPDP⁺ is unstable and undergoes further spontaneous oxidation to the final toxic product, MPP⁺.

This newly formed MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[11] Inside the neuron, MPP⁺ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain.[17] This action blocks ATP production, generates excessive reactive oxygen species, induces oxidative stress, and ultimately leads to the death of the dopaminergic neuron.[18][19] This selective destruction of dopamine-producing neurons in the substantia nigra is what causes the symptoms of Parkinson's disease.[5][11]

Caption: Bioactivation pathway of MPTP to the neurotoxin MPP⁺.

Analytical Characterization

Confirming the structure and purity of 1,2,3,6-tetrahydropyridine derivatives relies on standard spectroscopic techniques.

| Technique | Expected Signature for 1,2,3,6-Tetrahydropyridine Scaffold |

| ¹H NMR | Vinyl Proton: A signal in the olefinic region (~5.5-6.0 ppm).Allylic Protons: Signals adjacent to the double bond and the nitrogen (~2.5-3.5 ppm).Other Methylene Protons: Signals in the aliphatic region (~2.0-2.5 ppm).N-Substituent: Signal corresponding to the substituent on the nitrogen (e.g., N-CH₃ singlet ~2.3 ppm). |

| ¹³C NMR | Vinyl Carbons: Two signals in the olefinic region (~120-135 ppm).Allylic Carbons: Signals deshielded by the adjacent double bond and nitrogen (~45-60 ppm).N-Substituent Carbon: Signal corresponding to the substituent on the nitrogen. |

| FT-IR | C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹.C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.=C-H Stretch: A signal just above 3000 cm⁻¹.N⁺-H Stretch (for HCl salt): A broad absorption in the 2200-3000 cm⁻¹ range. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak corresponding to the mass of the free base.Fragmentation: Common fragmentation patterns include loss of the N-substituent and cleavage of the ring. |

Note: Specific chemical shifts and patterns will vary based on the substitution pattern and the solvent used.[20][21][22]

Applications in Research and Drug Development

The profound and specific neurotoxicity of MPTP has made it an invaluable tool for the scientific community.

-

Modeling Parkinson's Disease: The primary application of MPTP hydrochloride is to induce parkinsonism in animal models, particularly in mice and non-human primates.[11][19][23] These models are instrumental for studying the pathogenesis of Parkinson's disease, understanding the mechanisms of neurodegeneration, and testing the efficacy of potential neuroprotective and restorative therapies.[6][14]

-

Drug Discovery Scaffold: The tetrahydropyridine ring is a "privileged structure" in medicinal chemistry.[1] Its rigid conformation and ability to present substituents in defined spatial orientations make it an attractive core for designing ligands that target a wide range of receptors and enzymes in the central nervous system and beyond.[1][2]

-

Synthetic Intermediate: As a versatile heterocyclic building block, it is used in the synthesis of more complex molecules, including potential analgesics and other pharmaceutical agents.[5][7]

Safety, Handling, and Disposal

Given the severe neurotoxic potential demonstrated by MPTP, all 1,2,3,6-tetrahydropyridine derivatives should be handled with extreme caution as potentially hazardous substances. The hydrochloride salt is classified as toxic if swallowed.[8][12]

Mandatory Safety Protocol

-

Engineering Controls: All work with this compound, especially in powder form, must be conducted in a certified chemical fume hood to prevent inhalation.[24] An eyewash station and safety shower must be readily accessible.[25]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[25] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling, even if gloves were worn.[24]

-

First Aid:

-

Ingestion: IF SWALLOWED, rinse mouth and immediately call a POISON CENTER or doctor.[8][24]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing.[25]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

-

Storage: Store locked up in a tightly closed container in a cool, dark, and dry place, segregated from incompatible materials like oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[25]

Conclusion

This compound and its derivatives represent a fascinating class of compounds whose chemical properties are inextricably linked to their biological impact. The reactivity of the core structure, exemplified by the metabolic activation of MPTP to the potent neurotoxin MPP⁺, provides a powerful lesson in toxicology and has furnished researchers with an indispensable model for studying neurodegenerative disease. Beyond this critical application, the tetrahydropyridine scaffold remains a valuable building block in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is therefore essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and neuroscience.

References

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 3. 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MPTP - Wikipedia [en.wikipedia.org]

- 6. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. scbt.com [scbt.com]

- 10. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 12. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | 23007-85-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 | IM57898 [biosynth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.nl [fishersci.nl]

- 16. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. 1,2,3,6-TETRAHYDROPYRIDINE(694-05-3) 1H NMR [m.chemicalbook.com]

- 22. 1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE(694-55-3) 1H NMR [m.chemicalbook.com]

- 23. mdpi.com [mdpi.com]

- 24. ehs.miami.edu [ehs.miami.edu]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

Physical and chemical characteristics of tetrahydropyridine isomers

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tetrahydropyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Tetrahydropyridines (THPs) are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceutical agents.[1][2][3] Their biological activity is profoundly influenced by the specific arrangement of atoms within the six-membered ring, particularly the location of the endocyclic double bond. This guide provides a detailed examination of the three principal isomers of tetrahydropyridine: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. We will dissect their distinct physical properties, thermodynamic stabilities, and chemical reactivities, offering field-proven insights into their synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers leveraging these versatile scaffolds in medicinal chemistry and organic synthesis.

Isomeric Landscape of Tetrahydropyridine

The fundamental formula C₅H₉N gives rise to three constitutional isomers of tetrahydropyridine, differentiated solely by the position of their carbon-carbon or carbon-nitrogen double bond.[4] This seemingly minor structural variance imparts dramatically different electronic and chemical properties, classifying them into distinct functional group categories: an enamine, an allylic amine, and an imine.

-

1,2,3,4-Tetrahydropyridine: This isomer possesses the double bond between C4 and C5. It is structurally classified as a cyclic enamine .

-

1,2,3,6-Tetrahydropyridine: Here, the double bond is between C4 and C5. This configuration makes it a cyclic allylic amine . This isomer is foundational to many synthetic routes and is notably the core of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[5][6]

-

2,3,4,5-Tetrahydropyridine (also known as Δ¹-Piperideine): This isomer features a carbon-nitrogen double bond, classifying it as a cyclic imine .[4][7] It is commercially available and serves as a key building block in synthesis.[4][8]

Caption: The three constitutional isomers of tetrahydropyridine.

Comparative Physical Properties

The physical characteristics of the isomers, such as boiling point and basicity, are direct consequences of their unique structures and the resulting intermolecular forces. The imine, with its polar C=N bond, exhibits different properties compared to the less polar C=C bond in the other two isomers.

| Property | 2,3,4,5-Tetrahydropyridine | 1,2,3,4-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine |

| Molar Mass | 83.13 g/mol [9] | 83.13 g/mol | 83.13 g/mol [10] |

| CAS Number | 505-18-0[4] | 37497-65-7[4] | 694-05-3[4] |

| Appearance | Colorless to pale yellow liquid[8] | - | Colorless liquid[10] |

| Boiling Point | ~135-140 °C (Calculated) | - | 114-116 °C |

| Flash Point | - | - | 43 °C[10] |

| Solubility | Soluble in water and organic solvents[8] | - | Insoluble in water[10] |

| pKa (Conjugate Acid) | ~9-10 (Estimated) | ~5-6 (Estimated) | ~8-9 (Estimated) |

Note: Experimental data for 1,2,3,4-tetrahydropyridine is scarce due to its relative instability.

Expertise & Experience: The lower estimated pKa of the 1,2,3,4-isomer's conjugate acid reflects the enamine structure. The nitrogen's lone pair is partially delocalized into the π-system of the double bond, reducing its availability for protonation. In contrast, the lone pairs on the imine and allylic amine nitrogens are more localized, rendering them more basic. The water solubility of the 2,3,4,5-isomer can be attributed to the polarity of the C=N bond and its ability to act as a hydrogen bond acceptor.

Thermodynamic Stability

The relative stability of isomers is a crucial factor in synthesis, storage, and reactivity. This can be evaluated experimentally through heat of combustion measurements or predicted using computational methods.[11][12]

Relative Stability: 1,2,3,6-THP > 1,2,3,4-THP > 2,3,4,5-THP

The general order of stability places the allylic amine as the most stable, followed by the enamine, with the imine being the least stable. This is because the C=N double bond in the imine is inherently more reactive and possesses higher ground-state energy than the C=C double bonds in the other isomers. The enamine (1,2,3,4-THP) is prone to isomerization and hydrolysis. The 1,2,3,6-THP isomer is the most stable of the three due to its isolated, disubstituted double bond, which is thermodynamically favored over the endocyclic enamine or imine functionalities.

Caption: Relative thermodynamic stability of tetrahydropyridine isomers.

Chemical Reactivity and Mechanistic Insights

The distinct functionalities of the isomers dictate their chemical behavior. Understanding these differences is paramount for designing synthetic routes and predicting reaction outcomes.

2,3,4,5-Tetrahydropyridine (Imine Reactivity)

The C=N bond is polarized, with the carbon being electrophilic and the nitrogen being nucleophilic and basic.

-

Nucleophilic Addition: The electrophilic carbon is susceptible to attack by nucleophiles. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily yields piperidine.

-

Hydrolysis: The imine functionality is sensitive to water and can hydrolyze, especially under acidic conditions, to form 5-aminopentanal.

-

Alkylation/Acylation: The nitrogen atom can act as a nucleophile, participating in alkylation and acylation reactions.[8]

1,2,3,4-Tetrahydropyridine (Enamine Reactivity)

Enamines are versatile intermediates in organic synthesis, acting as nucleophiles at the α-carbon (C6 in this case).

-

Electrophilic Attack: It reacts readily with electrophiles such as alkyl halides and acyl chlorides at the C6 position. This is a cornerstone of enamine chemistry for C-C bond formation.

-

Tautomerization: It exists in equilibrium with its iminium cation tautomer, particularly under acidic conditions, which enhances its reactivity towards nucleophiles at C5.

1,2,3,6-Tetrahydropyridine (Allylic Amine & Alkene Reactivity)

This isomer displays reactivity characteristic of both an alkene and an amine.

-

Alkene Reactions: The C=C double bond undergoes typical electrophilic addition reactions (e.g., halogenation, hydroboration-oxidation, epoxidation).

-

N-Functionalization: The secondary amine nitrogen can be easily alkylated, acylated, or used in transition metal-catalyzed coupling reactions.

-

Metabolism: In a biological context, this ring system can be oxidized by enzymes like monoamine oxidase B (MAO-B). The oxidation of the neurotoxin MPTP to the toxic pyridinium ion MPP+ is a well-studied example of this reactivity.[3][13]

Experimental Protocols for Isomer Characterization

Distinguishing between the three isomers is straightforward using standard spectroscopic techniques. The key is to identify the unique signals corresponding to the double bond (C=C vs. C=N) and the protons associated with it.

Step-by-Step Spectroscopic Analysis Workflow

-

Sample Preparation: Dissolve a small amount of the purified sample (1-5 mg for NMR, 1 drop for IR) in an appropriate solvent (e.g., CDCl₃ for NMR).

-

Mass Spectrometry (MS):

-

Acquire an electron ionization (EI) mass spectrum.

-

Validation: Confirm the molecular ion peak (M⁺) at m/z = 83. This validates the molecular formula C₅H₉N.

-

Analysis: Analyze fragmentation patterns. The allylic amine (1,2,3,6-THP) may show a characteristic loss of an allylic proton or fragmentation via retro-Diels-Alder, which would be distinct from the imine or enamine isomers.

-

-

Infrared (IR) Spectroscopy:

-

Acquire a spectrum using a thin film on a salt plate or as a solution.

-

Analysis: Look for characteristic stretching frequencies:

-

~3300-3400 cm⁻¹ (N-H stretch): Presence confirms a secondary amine (1,2,3,4- and 1,2,3,6-isomers). Absence suggests the 2,3,4,5-isomer (though it can exist in equilibrium with its enamine tautomer).

-

~1650-1670 cm⁻¹ (C=N stretch): A strong band in this region is indicative of the 2,3,4,5-isomer (imine) .

-

~1640-1660 cm⁻¹ (C=C stretch): A medium-to-weak band in this region points to the 1,2,3,4- or 1,2,3,6-isomers .

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Analysis:

-

1,2,3,6-Isomer: Expect two distinct vinylic proton signals (~5.5-6.0 ppm) and an N-H proton signal.

-

1,2,3,4-Isomer: Expect one vinylic proton signal (~4.5-5.0 ppm) and an N-H proton.

-

2,3,4,5-Isomer: Expect a signal for the proton on the C=N bond at a significantly downfield shift (~7.5-8.0 ppm). No N-H proton will be visible.

-

-

¹³C NMR Analysis:

-

1,2,3,6-Isomer: Two signals in the alkene region (~120-130 ppm).

-

1,2,3,4-Isomer: Two signals in the alkene/enamine region (~100 ppm for the α-carbon and ~140 ppm for the β-carbon).

-

2,3,4,5-Isomer: A characteristic downfield signal for the C=N carbon (~160-170 ppm).

-

-

Caption: Self-validating workflow for the spectroscopic identification of THP isomers.

Conclusion

The tetrahydropyridine isomers, while sharing a common molecular formula, are fundamentally different molecules with distinct physical and chemical personalities. The 1,2,3,6-isomer is generally the most thermodynamically stable, while the 2,3,4,5-isomer (imine) is the most reactive towards nucleophiles, and the 1,2,3,4-isomer (enamine) provides a unique avenue for C-C bond formation. A systematic application of spectroscopic methods—mass spectrometry for formula validation, IR for functional group identification, and NMR for precise constitutional assignment—provides an unambiguous pathway to differentiate these critical structures. For scientists in drug discovery and development, a thorough understanding of these characteristics is not merely academic; it is essential for the rational design of synthetic strategies, for predicting metabolic pathways, and ultimately, for the successful development of novel therapeutics.

References

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 5. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MPTP - Wikipedia [en.wikipedia.org]

- 7. Pyridine, 2,3,4,5-tetrahydro- (CAS 505-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CAS 505-18-0: 2,3,4,5-Tetrahydropyridine | CymitQuimica [cymitquimica.com]

- 9. 2,3,4,5-Tetrahydropyridine | C5H9N | CID 68161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,6-Tetrahydropyridine Hydrochloride: A Cornerstone for Amine-Containing Scaffolds in Drug Discovery

Introduction: The Strategic Importance of the Tetrahydropyridine Scaffold

Within the landscape of modern medicinal chemistry, the 1,2,3,6-tetrahydropyridine moiety stands as a pivotal heterocyclic building block. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold".[1] The hydrochloride salt, with the CAS number 18513-79-6, offers a stable and readily handleable form of this versatile amine, making it a valuable starting material for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 1,2,3,6-tetrahydropyridine hydrochloride, delving into its synthesis, chemical properties, reactivity, and applications, with a focus on the practical insights essential for laboratory-scale synthesis and drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.

| Property | Value | Source(s) |

| CAS Number | 18513-79-6 | [2] |

| Molecular Formula | C₅H₁₀ClN | [2] |

| Molecular Weight | 119.59 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 189-191 °C | [4] |

| Boiling Point | 161.1 °C at 760 mmHg | [4] |

| Flash Point | 51.2 °C | [4] |

Synthesis of this compound: A Practical Perspective

The synthesis of this compound is typically achieved through the partial reduction of pyridine or a pyridinium salt. While a specific, detailed experimental protocol for the direct synthesis of the hydrochloride salt is not extensively documented in readily available literature, established methodologies for the reduction of pyridines can be adapted. The two primary approaches are catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation of pyridine offers a direct route to piperidine, and controlling the reaction to selectively yield the tetrahydropyridine isomer can be challenging.[5] However, certain catalytic systems and conditions can favor the formation of the partially hydrogenated product.

Conceptual Workflow for Catalytic Hydrogenation:

Figure 1: General scheme for the catalytic hydrogenation of pyridine, highlighting the potential for partial or full reduction.

One promising approach involves rhodium-catalyzed transfer hydrogenation of pyridinium salts. This method has been shown to be highly chemoselective, affording 1,2,3,6-tetrahydropyridines under mild conditions.[6][7]

Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt [6]

This protocol describes a general procedure that can be adapted for the synthesis of 1,2,3,6-tetrahydropyridine.

-

Preparation of the Pyridinium Salt: In a suitable reaction vessel, pyridine is reacted with an appropriate alkylating or acylating agent (e.g., benzyl bromide) to form the corresponding N-substituted pyridinium salt. This activation step is crucial for the subsequent reduction.

-

Transfer Hydrogenation:

-

In a reaction tube, dissolve the pyridinium salt (0.5 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (5 mL).

-

Add the rhodium catalyst, for example, [Cp*RhCl₂]₂, and an iodide promoter such as potassium iodide.

-

Stir the reaction mixture at 40 °C for 24 hours under an inert atmosphere (e.g., nitrogen).

-

-

Workup and Isolation:

-

After cooling to room temperature, the reaction mixture is basified with an aqueous solution of a suitable base like potassium hydroxide.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the free base, 1,2,3,6-tetrahydropyridine.

-

-

Formation of the Hydrochloride Salt: The isolated free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the this compound salt, which can then be collected by filtration and dried.

Chemical Reduction with Hydride Reagents

The reduction of pyridinium salts with hydride reagents, most notably sodium borohydride, is a widely used method for the synthesis of 1,2,3,6-tetrahydropyridines.[8] The regioselectivity of the hydride attack (1,2- vs. 1,4-addition) is influenced by the nature of the substituent on the nitrogen atom of the pyridinium salt.

Conceptual Workflow for Sodium Borohydride Reduction:

Figure 2: General pathway for the sodium borohydride reduction of a pyridinium salt to a 1,2,3,6-tetrahydropyridine.

Experimental Protocol: Sodium Borohydride Reduction of an N-Acylpyridinium Salt [8]

This protocol provides a general framework for the synthesis.

-

Formation of the Pyridinium Salt: In a reaction flask, pyridine is treated with an acylating agent (e.g., methyl chloroformate) in a suitable solvent like methanol at low temperatures (e.g., -65 °C) to form the N-acylpyridinium salt in situ.

-

Reduction:

-

To the solution of the pyridinium salt, sodium borohydride is added portion-wise while maintaining the low temperature.

-

The reaction is stirred for several hours at the low temperature.

-

-

Workup and Isolation:

-

The reaction is quenched by pouring it onto crushed ice.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

-

Hydrolysis and Salt Formation: The resulting N-acyl-1,2,3,6-tetrahydropyridine can be hydrolyzed under acidic or basic conditions to yield the free base, which is then converted to the hydrochloride salt as described in the catalytic hydrogenation section.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the free base, 1,2,3,6-tetrahydropyridine, would be expected to show signals for the olefinic protons (C4-H and C5-H), the allylic protons (C6-H₂), the other methylene protons (C3-H₂), and the N-H proton. Upon protonation to form the hydrochloride salt, the N-H proton signal would shift downfield and may broaden. The signals of the adjacent methylene groups would also experience a downfield shift due to the electron-withdrawing effect of the positively charged nitrogen.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two olefinic carbons and the three saturated carbons. Protonation to the hydrochloride salt would cause a downfield shift for the carbons alpha to the nitrogen (C2 and C6).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (salt) | 3200-2500 (broad) |

| C-H Stretch (alkene) | 3100-3000 |

| C-H Stretch (alkane) | 3000-2850 |

| C=C Stretch | 1680-1620 |

| N-H Bend | 1650-1580 |

Reactivity and Synthetic Applications

This compound is a versatile intermediate for the synthesis of a wide range of more complex molecules, primarily through reactions involving the secondary amine and the double bond.

N-Functionalization Reactions

The secondary amine of 1,2,3,6-tetrahydropyridine (after neutralization of the hydrochloride salt) is nucleophilic and readily undergoes a variety of functionalization reactions.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces a substituent on the nitrogen atom. This is a fundamental transformation for building molecular complexity.

-

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This reaction is often used to protect the nitrogen or to introduce specific functional groups.[1]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to N-substituted derivatives.

Reactions of the Double Bond

The endocyclic double bond in the 1,2,3,6-tetrahydropyridine ring is amenable to various addition and cycloaddition reactions.

-

Hydrogenation: The double bond can be reduced to afford the corresponding piperidine derivative. This is often achieved by catalytic hydrogenation.

-

Halogenation and Hydrohalogenation: Addition of halogens or hydrogen halides across the double bond provides access to functionalized piperidines.

-

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of bicyclic nitrogen-containing scaffolds.[9] This reaction is a powerful tool for the rapid construction of complex molecular architectures.

Conceptual Workflow for N-Functionalization and Double Bond Reactions:

Figure 3: Key reaction pathways starting from 1,2,3,6-tetrahydropyridine.

Role in Drug Discovery and Development

The 1,2,3,6-tetrahydropyridine scaffold is a recurring motif in numerous biologically active compounds and approved drugs. Its structural features allow it to interact with a variety of biological targets. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not always explicitly published, its role as a precursor to more complex tetrahydropyridine and piperidine derivatives is well-established.

One of the most well-known, albeit notorious, derivatives is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3] MPTP is a neurotoxin that selectively destroys dopaminergic neurons and is widely used in research to create animal models of Parkinson's disease.[10] This has spurred significant research into the synthesis and biological evaluation of other tetrahydropyridine derivatives as potential therapeutic agents for neurological disorders.

Furthermore, the tetrahydropyridine ring is a key component of compounds investigated for their anti-inflammatory, anticancer, and antimicrobial activities.[1] The ability to readily functionalize both the nitrogen atom and the carbon backbone of the tetrahydropyridine ring makes it an attractive scaffold for generating diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

While this compound itself is not as acutely toxic as its derivative MPTP, it is still a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a foundational building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its stable, crystalline nature makes it a convenient starting material for accessing the versatile 1,2,3,6-tetrahydropyridine scaffold. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in research and drug development. While the direct synthesis and detailed spectral characterization of the hydrochloride salt require further elucidation in the accessible literature, the established chemistry of the tetrahydropyridine ring system provides a robust framework for its utilization in the creation of novel and medicinally relevant molecules.

References

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 3. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. thno.org [thno.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. MPTP hydrochloride, powder, 23007-85-4, Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 1,2,3,6-Tetrahydropyridine Hydrochloride: Properties, Characterization, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydropyridine and its derivatives are pivotal heterocyclic moieties in modern medicinal chemistry and organic synthesis.[1] Their structural presence in numerous bioactive natural products and synthetic pharmaceutical agents has driven the development of innovative synthetic methodologies.[1] The hydrochloride salt of 1,2,3,6-tetrahydropyridine is a frequently utilized form, valued as a stable and soluble building block in complex synthetic pathways.[2][3]

This guide provides an in-depth examination of 1,2,3,6-tetrahydropyridine hydrochloride, focusing on its fundamental molecular properties, methods for structural verification, and essential protocols for its synthesis and safe handling. The content is structured to provide not just data, but a causal understanding of the material's behavior and the rationale behind key experimental procedures.

Part 1: Core Molecular Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. 1,2,3,6-Tetrahydropyridine is often handled as its hydrochloride salt to improve stability and aqueous solubility compared to its free base form.[3] It is critical to distinguish between these two forms, as their molecular weights and physical properties differ significantly.

Chemical Identifiers

The following table summarizes the key identifiers for 1,2,3,6-tetrahydropyridine and its hydrochloride salt. Using the correct CAS Registry Number is paramount for accurate substance registration, procurement, and regulatory compliance.

| Identifier | 1,2,3,6-Tetrahydropyridine (Free Base) | This compound |

| Molecular Formula | C₅H₉N[4][5][6] | C₅H₉N · HCl[2] |

| Molecular Weight | 83.13 g/mol [5][6] | 119.59 g/mol [2] |

| IUPAC Name | 1,2,3,6-tetrahydropyridine[6] | 1,2,3,6-tetrahydropyridine;hydrochloride |

| CAS Registry Number | 694-05-3[4][5][6] | 18513-79-6[2][7] |

| SMILES String | C1CC=CCN1[5] | Cl.C1CC=CCN1[2] |

| InChIKey | FTAHXMZRJCZXDL-UHFFFAOYSA-N[4][5] | AFCYWWIZGOUXCF-UHFFFAOYSA-N[2] |

Physicochemical Data

The physical properties dictate the conditions required for storage, handling, and reaction setup. The conversion to a hydrochloride salt drastically increases the melting point, reflecting the change from a molecular liquid to an ionic solid.

| Property | Value | Form |

| Melting Point | 189-191 °C[2] | Hydrochloride Salt |

| Melting Point | -48 °C[5] | Free Base |

| Boiling Point | 108 °C[5] | Free Base |

| Density | 0.911 g/mL at 25 °C[5] | Free Base |

| Appearance | Colorless liquid[6] | Free Base |

| Appearance | White solid (typical for related salts)[8] | Hydrochloride Salt |

Part 2: Structural Verification and Analytical Logic

Confirming the identity and purity of this compound is a non-negotiable step in any research workflow. Spectroscopic methods provide a definitive structural fingerprint of the molecule.

The rationale for using multiple spectroscopic techniques is one of self-validation; NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups and the salt formation, and Mass Spectrometry verifies the molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. For this compound in a solvent like DMSO-d₆, one would expect to see characteristic signals corresponding to the unique protons and carbons in the molecule. The protonation of the nitrogen by HCl will induce a significant downfield shift in the chemical shifts of adjacent protons (at the C2 and C6 positions) compared to the free base, providing clear evidence of salt formation. Both ¹H NMR and ¹³C NMR spectra are available for the free base and its derivatives, serving as crucial reference points.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups. For the hydrochloride salt, the most telling feature is the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N-H⁺ stretch of an amine salt, a feature absent in the free base. The spectrum for the free base shows characteristic C-H and C=C stretching frequencies.[11][12]

Part 3: Synthesis and Purification Workflow

1,2,3,6-Tetrahydropyridine serves as a foundational heterocyclic building block.[2] Modern organic synthesis offers several robust strategies for constructing the tetrahydropyridine ring system.

Overview of Synthetic Strategies

The synthesis of substituted tetrahydropyridines is a well-documented field. Key methodologies include:

-

Palladium-Catalyzed Reactions: Heck and Suzuki reactions, as well as termolecular allenylation cascades, provide efficient routes to variously substituted tetrahydropyridines.[13][14] These methods are valued for their reliability and tolerance of diverse functional groups.

-

Aza-Diels-Alder Reaction: This cycloaddition reaction offers a powerful method for constructing the six-membered ring in a stereocontrolled manner.[14]

-

Pictet-Spengler Reaction: This reaction is particularly useful for synthesizing tetrahydroisoquinoline-fused tetrahydropyridines, which are common motifs in neuroactive compounds.[15]

Protocol: Preparation of Hydrochloride Salt from Free Base

This protocol outlines a standard, self-validating procedure for converting the synthesized free base into its stable hydrochloride salt. The endpoint is validated by the precipitation of the salt and can be confirmed by the analytical methods described in Part 2.

Methodology:

-

Dissolution: Dissolve the purified 1,2,3,6-tetrahydropyridine (free base) in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol) at a concentration of approximately 0.5-1.0 M. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with precipitation.

-

Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add, with stirring, a stoichiometric equivalent (1.0 eq) of a solution of hydrogen chloride in the same solvent or in dioxane. The slow, cooled addition is a safety measure to control the exothermic nature of the acid-base neutralization.

-

Precipitation & Maturation: Upon addition of HCl, the hydrochloride salt will precipitate as a solid. Continue stirring the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation and crystallization. This "maturation" step is key to maximizing yield and purity.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. This removes residual solvent, yielding the pure this compound.

Caption: General workflow for the preparation of 1,2,3,6-tetrahydropyridine HCl.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified with the following hazards. This information dictates the minimum required personal protective equipment (PPE) and engineering controls.

| GHS Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation[7] |

| Eye Irritation | H319 | Causes serious eye irritation[7] |

| Respiratory Irritation | H335 | May cause respiratory irritation[7] |

Protocol for Safe Laboratory Handling

This protocol provides a self-validating system for safe handling by integrating hazard assessment with engineering and administrative controls.

Methodology:

-

Hazard Assessment: Before handling, review the Safety Data Sheet (SDS). Acknowledge the hazards: skin, eye, and respiratory irritation.[7]

-

Engineering Controls: Always handle the solid compound inside a certified chemical fume hood. The rationale is to prevent inhalation of fine particulates, addressing the H335 hazard directly.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Gloves: Impervious gloves (e.g., nitrile) must be worn to prevent skin contact (H315). Inspect gloves before use.

-

Eye Protection: Safety goggles or glasses are mandatory to prevent eye contact (H319).

-

Lab Coat: A standard lab coat protects against incidental skin contact.

-

-

Handling: Avoid creating dust when weighing or transferring the material.[16] Use tools (spatulas) carefully. Ensure all containers are clearly labeled.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][16][17] It should be stored locked up and away from incompatible materials like strong oxidizing agents.[7][16][17]

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations.[7][16]

Caption: Logical flow of safety precautions for handling the compound.

Conclusion

This compound is a valuable reagent whose effective use hinges on a thorough understanding of its fundamental properties. Its molecular formula (C₅H₉N · HCl) and molecular weight (119.59 g/mol ) are the starting points for all stoichiometric calculations.[2] The clear physicochemical differences between the salt and its free base underscore the importance of accurate identification, which is best achieved through a combination of NMR and IR spectroscopy. By following robust synthetic and safety protocols, researchers can confidently and safely integrate this important building block into their work, advancing the fields of chemical synthesis and drug discovery.

References

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. 1,2,3,6-Tetrahydropyridine 98 18513-79-6 [sigmaaldrich.com]

- 3. CAS 1005-71-6: 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyrid… [cymitquimica.com]

- 4. 1,2,3,6-Tetrahydropyridine [webbook.nist.gov]

- 5. 1,2,3,6-Tetrahydropyridine 97 694-05-3 [sigmaaldrich.com]

- 6. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 23007-85-4 [chemicalbook.com]

- 9. 1,2,3,6-TETRAHYDROPYRIDINE(694-05-3) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 1,2,3,6-Tetrahydropyridine [webbook.nist.gov]

- 12. 1,2,3,6-Tetrahydropyridine [webbook.nist.gov]

- 13. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 14. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 15. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.nl [fishersci.nl]

The Serendipitous Discovery and Scientific Unraveling of MPTP Neurotoxicity: A Technical Guide for Neurodegeneration Research

Abstract

The inadvertent discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity represents a watershed moment in the study of Parkinson's disease (PD). This guide provides an in-depth technical exploration of the history, mechanism, and application of MPTP in modeling parkinsonism for researchers, scientists, and drug development professionals. We will delve into the molecular cascade initiated by MPTP, from its metabolic activation to the selective destruction of dopaminergic neurons. Furthermore, this document offers detailed, field-proven protocols for the induction and analysis of MPTP-induced neurodegeneration in murine models, equipping researchers with the practical knowledge to leverage this pivotal tool in the quest for novel therapeutics for Parkinson's disease.

A Tragic Accident, A Scientific Breakthrough: The Dawn of the MPTP Era

The story of MPTP begins not in a pristine laboratory, but in the shadows of illicit drug synthesis. In 1976, a 23-year-old chemistry graduate student named Barry Kidston tragically self-administered a homemade batch of the synthetic opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine).[1][2][3][4] Within days, he developed severe parkinsonian symptoms, a condition typically associated with aging.[1][2][3] This bizarre case was an early, isolated clue.

The full impact of this neurotoxin would not be realized until the early 1980s, when a cluster of young individuals in California presented with rapid-onset, irreversible parkinsonism.[5][6] Astute clinical observation by neurologist Dr. J. William Langston and his team linked these cases to the use of a new "synthetic heroin."[5][6] Analysis of the street drug revealed it was contaminated with MPTP, a byproduct of improper MPPP synthesis.[5] This tragic series of events provided an unprecedented and highly specific tool to model Parkinson's disease, a condition that had previously lacked a robust experimental model.[5][7]

The clinical presentation of MPTP-induced parkinsonism in humans is remarkably similar to idiopathic Parkinson's disease, including symptoms like generalized slowing of movement, rigidity, resting tremor, and a flexed posture.[8] These patients also showed a positive response to L-dopa therapy, the standard treatment for PD.[6][8] Autopsy of one of the early cases revealed a profound and selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), the pathological hallmark of Parkinson's disease.[8][9]

The Molecular Cascade of MPTP Neurotoxicity: From Pro-toxin to Neuronal Demise

MPTP itself is a relatively innocuous, lipophilic molecule that can readily cross the blood-brain barrier.[1][10] The profound neurotoxicity of MPTP arises from its metabolic conversion to the active toxin, 1-methyl-4-phenylpyridinium (MPP+).[1][10][11] This process is a multi-step cascade that ensures the selective targeting of dopaminergic neurons.

Metabolic Activation: The Role of Monoamine Oxidase B (MAO-B)

Once in the brain, MPTP is taken up by non-dopaminergic cells, primarily astrocytes.[10][12] Within these glial cells, the enzyme monoamine oxidase B (MAO-B), located on the outer mitochondrial membrane, catalyzes the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[11][13][14] MPDP+ is then further oxidized, likely through spontaneous oxidation, to the stable and toxic MPP+.[12][14][15]

The critical role of MAO-B in this bioactivation was confirmed by studies showing that MAO-B inhibitors, such as selegiline, can prevent MPTP-induced neurotoxicity by blocking the conversion of MPTP to MPP+.[1][16][17][18]

Selective Uptake: The Dopamine Transporter (DAT) as a Gateway

Following its formation, MPP+ is released into the extracellular space.[10][15] Its selective toxicity to dopaminergic neurons is due to its high affinity for the dopamine transporter (DAT), a protein on the surface of these neurons responsible for the reuptake of dopamine from the synapse.[1][19][20][21] MPP+ essentially "hijacks" the DAT, leading to its accumulation within dopaminergic neurons.[19][22][23] The absolute requirement of DAT for MPTP neurotoxicity is demonstrated by the fact that mice lacking the DAT gene are resistant to the effects of MPTP.[6]

Mitochondrial Sabotage: The Inhibition of Complex I and Oxidative Stress

Once inside the dopaminergic neuron, MPP+ is actively sequestered into the mitochondria, driven by the mitochondrial membrane potential.[13][24][25] Within the mitochondria, MPP+ exerts its primary toxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][11][13][24]

This inhibition has several catastrophic consequences for the cell:

-

ATP Depletion: The blockade of the electron transport chain severely impairs ATP production, leading to an energy crisis within the neuron.[24][25]

-

Oxidative Stress: The disruption of electron flow results in the generation of reactive oxygen species (ROS), such as superoxide radicals.[10][12] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.

-

Mitochondrial Permeability Transition: MPP+ can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[26] This leads to the dissipation of the mitochondrial membrane potential, further compromising ATP synthesis and triggering the release of pro-apoptotic factors like cytochrome c.[26]

The culmination of these events is the activation of apoptotic pathways and the ultimate demise of the dopaminergic neuron.[27]

Diagram of MPTP's Neurotoxic Pathway

Caption: The metabolic activation and selective uptake of MPTP leading to dopaminergic neurodegeneration.

The MPTP Mouse Model of Parkinson's Disease: A Practical Guide

The MPTP mouse model is a cornerstone of preclinical PD research, allowing for the investigation of disease mechanisms and the screening of potential therapeutics.[28][29][30] The C57BL/6 mouse strain is most commonly used due to its high sensitivity to MPTP.[19]

Safety First: Handling MPTP

MPTP is a potent human neurotoxin and must be handled with extreme caution in a certified chemical fume hood or biological safety cabinet.[5][20][23] Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses, is mandatory.[20][23] All contaminated materials must be decontaminated with a 10% bleach solution and disposed of as hazardous waste.[5][23]

Experimental Protocols

Several MPTP administration protocols have been developed to model different aspects of Parkinson's disease. The choice of protocol depends on the specific research question.

3.2.1. Reagent Preparation

-

MPTP Hydrochloride (MPTP-HCl): Purchase MPTP-HCl powder in small-quantity vials to avoid weighing the powder.[13]

-

Vehicle: Use sterile 0.9% saline.

-

MPTP Solution: Dissolve MPTP-HCl in sterile saline to the desired concentration immediately before use. Do not autoclave the MPTP solution.[10]

3.2.2. Administration Regimens

-

Acute Regimen: This protocol induces a rapid and significant depletion of striatal dopamine.

-

Dosage: Administer four intraperitoneal (i.p.) or subcutaneous (s.c.) injections of MPTP (18-20 mg/kg) at 2-hour intervals.[11][13][31]

-

Timeline: Peak striatal MPP+ levels are typically observed around 90 minutes after the last injection, and the dopaminergic lesion is stable by 7 days post-injection.[13]

-

-

Sub-acute Regimen: This regimen produces a more gradual lesion.

-

Chronic Regimen: This protocol aims to model the progressive nature of PD.

-

Dosage: Administer one i.p. injection of MPTP (25 mg/kg) combined with probenecid (250 mg/kg, i.p.) twice a week for 5 weeks.[25][32] Probenecid is used to inhibit the renal excretion of MPP+, thus prolonging its effects.[31]

-

Timeline: This regimen results in a sustained loss of striatal dopamine for at least 6 months.[14]

-

3.2.3. Behavioral Assessment

Motor deficits are a key feature of the MPTP model and can be assessed using a variety of behavioral tests.

-

Rotarod Test: This test evaluates motor coordination and balance.

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

-

Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration.

-

Testing: Test the mice on an accelerating rotarod (e.g., 4 to 40 rpm over 300 seconds).[33][34] Record the latency to fall for each mouse over three trials with a 15-minute inter-trial interval.[33]

-

-

Open Field Test: This test assesses general locomotor activity and anxiety-like behavior.

-

Acclimation: Acclimate the mice to the testing room.

-

Procedure: Place each mouse in the center of a square arena (e.g., 25 x 25 cm) and allow it to explore freely for a set duration (e.g., 5-20 minutes).[18][35]

-

Analysis: Use video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[17][27][35]

-

3.2.4. Post-mortem Analysis

-

Striatal Dopamine Measurement by HPLC:

-

Tissue Collection: Euthanize the mice and rapidly dissect the striata on ice.

-

Homogenization: Homogenize the tissue in a suitable buffer.[7]

-

Analysis: Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).[7][21][36][37]

-

-

Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis and is used as a marker for dopaminergic neurons.

-

Tissue Processing: Perfuse the mice with 4% paraformaldehyde, dissect the brains, and prepare coronal sections.[30]

-

Staining: Incubate the sections with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.[8][15][16][30][38]

-

Analysis: Use microscopy to visualize and quantify the loss of TH-positive neurons in the substantia nigra and their terminals in the striatum.[8][15][38]

-

Experimental Workflow for the Acute MPTP Mouse Model

Caption: A typical experimental timeline for the acute MPTP mouse model of Parkinson's disease.

Data Interpretation and Expected Outcomes

The MPTP model produces a consistent and quantifiable neurodegenerative phenotype.

| Parameter | Control Group (Saline) | MPTP-Treated Group (Acute Regimen) |

| Rotarod Performance | High latency to fall | Significantly reduced latency to fall[24] |

| Open Field Activity | Normal exploratory behavior | Reduced total distance traveled, decreased rearing[27] |

| Striatal Dopamine Levels | Normal levels | 80-90% depletion[13][19] |

| TH+ Neurons in SNpc | Normal cell count | 40-60% cell loss |

| Striatal TH Fiber Density | Dense fiber network | Marked reduction in fiber density[38] |

Conclusion: The Enduring Legacy of MPTP

The discovery of MPTP neurotoxicity, born from a tragic accident, has profoundly advanced our understanding of Parkinson's disease. It provided the first robust and reproducible animal model of the disease, enabling decades of research into the molecular mechanisms of dopaminergic neurodegeneration and facilitating the development of novel therapeutic strategies.[7] While no animal model can perfectly recapitulate all aspects of human disease, the MPTP model remains an invaluable tool for the Parkinson's research community. The continued refinement of MPTP-based protocols, coupled with the development of new technologies, will undoubtedly continue to yield critical insights into this devastating neurodegenerative disorder.

References

- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uthsc.edu [uthsc.edu]

- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 4. researchgate.net [researchgate.net]

- 5. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]

- 6. Comparison and evaluation of MPTP-induced subacute and chronic models of Parkinson’s disease in mice [cjter.com]

- 7. Striatal dopamine measurement through HPLC [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Integrated bioinformatics analysis reveals Netrin-1 as a key molecular link between Parkinson’s disease and heart failure [frontiersin.org]

- 12. modelorg.com [modelorg.com]

- 13. Mouse model of Parkinsonism: a comparison between subacute MPTP and chronic MPTP/probenecid treatment [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Immunohistochemical visualization of mouse brain striatum samples from control and MPTP treated mice. - Public Library of Science - Figshare [plos.figshare.com]

- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ors.od.nih.gov [ors.od.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]

- 23. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 25. mdpi.com [mdpi.com]

- 26. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. scispace.com [scispace.com]

- 29. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 30. researchgate.net [researchgate.net]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 33. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 34. Open Field Protocol - IMPReSS [web.mousephenotype.org]

- 35. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of MPTP on Dopaminergic Neurons

This guide provides a comprehensive exploration of the molecular and cellular mechanisms by which 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exerts its selective neurotoxicity on dopaminergic neurons. It is intended for researchers, neuroscientists, and professionals in drug development who utilize the MPTP model to investigate Parkinson's disease pathogenesis and explore novel therapeutic strategies.

Introduction: The Serendipitous Discovery of a Parkinsonian Toxin

The story of MPTP is a landmark in neuroscience, representing a tragic yet scientifically invaluable breakthrough. Its discovery as a potent and selective dopaminergic neurotoxin stemmed from a group of individuals in the early 1980s who illicitly synthesized and used a contaminated batch of the synthetic opioid MPPP (desmethylprodine). These individuals rapidly developed severe and irreversible symptoms of Parkinson's disease[1]. Subsequent investigation identified the contaminant as MPTP, a pro-toxin that, once metabolized in the brain, recapitulates the hallmark pathology of Parkinson's disease: the profound and specific loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc)[2][3]. This event catalyzed the development of the most widely used and reliable animal model for Parkinson's disease, providing an unparalleled tool to dissect the molecular cascade of neurodegeneration[4].

This guide will deconstruct the journey of MPTP from a systemically administered compound to a mitochondrial poison within a specific neuronal population, detailing the key events of metabolic activation, selective uptake, mitochondrial inhibition, and the resulting oxidative stress and apoptotic cell death.

Part 1: Metabolic Bioactivation - The Genesis of a Toxin

MPTP itself is a lipophilic, uncharged molecule that is not inherently toxic. Its ability to cause harm is entirely dependent on its conversion to the toxic metabolite, 1-methyl-4-phenylpyridinium (MPP⁺)[1][5]. This bioactivation is a critical first step that occurs not in the target neurons, but primarily in glial cells, specifically astrocytes.

-

Crossing the Blood-Brain Barrier : Due to its lipophilic nature, systemically administered MPTP readily crosses the blood-brain barrier and enters the central nervous system[1][6].

-

Oxidation by MAO-B : Within astrocytes, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is located on the outer mitochondrial membrane[1][5][7]. This is a two-step oxidation process:

-

Extracellular Release : The newly formed MPP⁺ is then released from the astrocytes into the extracellular space, where it can now interact with nearby neurons[9][10]. Interestingly, research suggests that the intermediate, MPDP⁺, may also diffuse out of astrocytes and be converted to MPP⁺ extracellularly, which helps explain why the astrocytes that generate the toxin are largely spared from its effects[8].

The indispensable role of MAO-B in this process is demonstrated by the fact that pre-treatment with MAO-B inhibitors, such as selegiline, completely prevents MPTP-induced neurotoxicity by blocking the formation of MPP⁺[1].

Part 2: Selective Uptake - The Dopaminergic Trojan Horse

The specificity of MPTP's toxicity towards dopaminergic neurons is not due to the location of its metabolism, but rather to the highly efficient and selective accumulation of MPP⁺ within this particular neuronal population.

MPP⁺, being a charged molecule, cannot passively diffuse across neuronal membranes[5]. Its entry into dopaminergic neurons is mediated by the dopamine transporter (DAT) , a presynaptic membrane protein whose normal function is to recapture dopamine from the synaptic cleft[3][11][12]. MPP⁺ acts as a "Trojan horse," effectively hijacking the DAT due to its structural similarity to dopamine[8][12].

This high-affinity uptake mechanism leads to the concentration of MPP⁺ inside dopaminergic neurons to levels far exceeding those in the extracellular space[7][13]. This explains the selective vulnerability of these cells, particularly those in the substantia nigra which have a high density of DAT. The critical role of DAT is unequivocally proven by studies showing that DAT knockout mice are resistant to MPTP toxicity, and that DAT inhibitors can block the neurotoxic effects[3].

Part 3: Mitochondrial Sabotage - The Nexus of Neurodegeneration

Once inside the dopaminergic neuron, MPP⁺ is further concentrated within the mitochondria, driven by the large negative mitochondrial membrane potential[7][14]. It is within this vital organelle that MPP⁺ executes its primary toxic function: the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain[2][7][10][15].

The consequences of Complex I inhibition are catastrophic for the neuron:

-

ATP Depletion : The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a drastic depletion of cellular ATP[2][10][16]. This energy crisis cripples essential cellular functions, including ion transport and maintenance of membrane potentials[9].

-

Generation of Reactive Oxygen Species (ROS) : The disruption of electron flow at Complex I causes electrons to "leak" and react with molecular oxygen, generating a massive amount of superoxide radicals (O₂⁻)[1][10]. This initiates a cascade of oxidative stress, as superoxide is converted to other highly damaging reactive oxygen species (ROS) like hydrogen peroxide and the hydroxyl radical[6][17].

While Complex I inhibition is widely accepted as the primary toxic mechanism, some studies suggest that it may not be the sole requirement for MPP⁺-induced cell death, indicating other contributing factors may be at play[9][18].

Part 4: The Aftermath - Oxidative Stress and Apoptotic Demise

The dual insults of energy failure and rampant oxidative stress converge to push the neuron towards programmed cell death, or apoptosis[19][20].

-

Oxidative Damage : The surge in ROS overwhelms the neuron's antioxidant defenses, leading to widespread damage of lipids (lipid peroxidation), proteins, and DNA[17][21]. This damage further impairs cellular function and signals for cell death. Peroxynitrite, formed from the reaction of superoxide with nitric oxide, is a particularly damaging species that nitrates and inactivates key proteins like tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis[2].

-

Activation of Apoptotic Pathways : Mitochondrial damage is a key trigger for the intrinsic apoptotic pathway.

-

Cytochrome c Release : Damage to the mitochondrial membrane leads to the release of cytochrome c into the cytosol[22].

-

Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, forming the "apoptosome," which activates the initiator caspase, Caspase-9[22][23]. Caspase-9 then cleaves and activates the executioner caspase, Caspase-3[19][23]. Activated Caspase-3 is the final executioner, dismantling the cell by cleaving critical structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis[22]. Studies have shown that caspase-3 activation is an early and transient event in the death of dopaminergic neurons following MPTP administration[19]. Caspase-8 has also been implicated as an effector in this process[23][24].

-

MAPK Signaling : Stress-activated protein kinase pathways, such as p38 MAPK and JNK, are also activated by oxidative stress and contribute to the apoptotic signaling cascade in MPTP-induced neurodegeneration[25][26][27].

-

Table 1: Key Protein Markers in MPTP-Induced Apoptosis

| Protein Marker | Family/Class | Core Function in Apoptosis | Effect of MPTP/MPP⁺ Toxicity |

| Bax | Bcl-2 Family | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. | Upregulated, translocates to mitochondria[20]. |

| Bcl-2 | Bcl-2 Family | Anti-apoptotic; inhibits Bax and preserves mitochondrial integrity. | Downregulated, leading to a higher Bax/Bcl-2 ratio[20]. |

| Cytochrome c | Mitochondrial Protein | Released into cytosol, binds Apaf-1 to initiate apoptosome formation. | Released from mitochondria into the cytosol[20][22]. |

| Caspase-9 | Initiator Caspase | Activated within the apoptosome; activates downstream executioner caspases. | Activated following cytochrome c release[22][23]. |

| Caspase-3 | Executioner Caspase | Cleaves key cellular substrates, leading to cell dismantling. | Activated downstream of Caspase-9; a key effector of neuronal death[19][23]. |

| p38 MAPK / JNK | MAP Kinase | Stress-activated kinases that promote pro-apoptotic signaling. | Phosphorylated/activated by oxidative stress[25][27]. |

Part 5: Experimental Validation - Core Methodologies

The study of MPTP's mechanism relies on a set of robust experimental protocols. Below are methodologies for establishing the model and assessing the key pathological outcomes.

Experimental Protocol 1: The MPTP Mouse Model of Parkinson's Disease

This protocol describes a common sub-acute regimen to induce a consistent dopaminergic lesion. CAUTION: MPTP is a potent human neurotoxin. Strict safety protocols, including appropriate personal protective equipment (PPE) and handling procedures, must be followed.

Objective: To induce a partial and stable loss of nigrostriatal dopaminergic neurons.

Materials:

-

MPTP hydrochloride (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline

-

C57BL/6 mice (young adult males are commonly used)

-